molecular formula C18H16N2O3 B2653342 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 953224-03-8

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Cat. No.: B2653342
CAS No.: 953224-03-8
M. Wt: 308.337
InChI Key: TYJRMYNSHNCOMF-UHFFFAOYSA-N
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Description

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, acetophenone can be reacted with diethyl oxalate in the presence of methanol and sodium methoxide to form an intermediate, which is then cyclized using hydroxylamine hydrochloride to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of metal-free synthetic routes can be advantageous in reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-methyl-3-phenylisoxazol-4-yl)methanol
  • 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole

Uniqueness

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. The presence of the methoxy group and the benzamide moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-9-7-14(8-10-16)18(21)19-12-15-11-17(23-20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJRMYNSHNCOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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